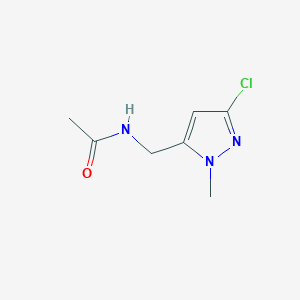

N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide

Description

Properties

Molecular Formula |

C7H10ClN3O |

|---|---|

Molecular Weight |

187.63 g/mol |

IUPAC Name |

N-[(5-chloro-2-methylpyrazol-3-yl)methyl]acetamide |

InChI |

InChI=1S/C7H10ClN3O/c1-5(12)9-4-6-3-7(8)10-11(6)2/h3H,4H2,1-2H3,(H,9,12) |

InChI Key |

BGOYGJBLZKTPGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CC(=NN1C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.

Methylation: The methyl group at the 1-position can be introduced using methyl iodide in the presence of a base.

Acetamide Formation: The final step involves the reaction of the pyrazole derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the pyrazole ring enables nucleophilic substitution under basic conditions. This reactivity is exploited for synthesizing derivatives with enhanced biological activity.

Thioether Formation

Reaction with thiols (e.g., phenyl tetrazole thiol) in anhydrous acetone at reflux with K₂CO₃ yields thioether derivatives. This reaction proceeds via an Sₙ2 mechanism, replacing chlorine with a thiol group .

Example:

| Product | Conditions | Yield | Reference |

|---|---|---|---|

| 7e (Pyrazole thioether) | Anhydrous acetone, reflux, K₂CO₃ | 41% | |

| 7f (Chloropyridine derivative) | DCM/hexane recrystallization | 33% |

Heterocycle Substitution

Chlorine can be displaced by nitrogen-containing heterocycles (e.g., pyrazoles, triazoles) under similar conditions. These derivatives show potent antiproliferative activity .

Key Observation:

-

Substitution with 1H-pyrazol-1-yl groups enhances tubulin polymerization inhibition (IC₅₀ = 0.34 μM for MCF-7 cells) .

Oxidation Reactions

The pyrazole ring and methylene bridge are susceptible to oxidation, though specific pathways require further characterization.

Pyrazole Ring Oxidation

Under oxidative conditions, the pyrazole ring may form carboxylic acid derivatives, though direct experimental evidence for this compound remains limited.

Proposed Pathway:

Pyrazole → Pyrazole-3-carboxylic acid (via radical or electrophilic oxidation).

Reduction Reactions

The acetamide group can undergo reduction to form primary amines, though this has not been explicitly documented for this compound.

Acetamide Reduction

Hypothetically, LiAlH₄ or catalytic hydrogenation would reduce the acetamide to a methylamine derivative:

Condensation and Cyclization

While not directly observed for this compound, structurally related pyrazole acetamides participate in:

-

Mannich reactions for alkylamino derivatives.

-

Cyclocondensation with hydrazines to form fused heterocycles .

Stability and Degradation

Scientific Research Applications

N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features and Substituent Variations

Pyrazole-acetamide derivatives are distinguished by substituents on the pyrazole ring and the acetamide side chain. Key analogues include:

Table 1: Structural and Physical Properties of Selected Pyrazole-Acetamide Analogues

Key Observations :

- Substituent Impact on Physical Properties : Derivatives with aromatic substituents (e.g., phenyl, chlorophenyl) exhibit higher melting points (e.g., 133–135°C for 3a ) compared to simpler analogues. The target compound’s lack of aromatic bulk may result in lower melting points, though data are unavailable.

- Synthetic Yields : Carboxamide derivatives (e.g., 3a–3p in ) show moderate to high yields (62–71%), suggesting efficient coupling methodologies . The target compound’s synthesis pathway is unspecified but may share similarities with EDCI/HOBt-mediated amidation .

Crystallographic and Hydrogen-Bonding Patterns

emphasizes intramolecular N—H⋯O and O—H⋯O hydrogen bonds in related acetamides, stabilizing crystal structures . For example, dihedral angles between aromatic rings in N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide analogues range from 78.32° to 84.70°, influencing packing efficiency .

Biological Activity

N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C7H10ClN3O

- CAS Number : 221274-96-0

- Molecular Weight : 173.62 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant antibacterial and antifungal activities against a range of pathogens.

In Vitro Studies

-

Antibacterial Activity :

- The compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for certain derivatives, indicating strong antibacterial efficacy .

- The compound also demonstrated significant biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

- Antifungal Activity :

- Synergistic Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, indicating its potential role in disrupting bacterial DNA replication and folate synthesis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

| Position | Modification | Effect on Activity |

|---|---|---|

| 3 | Chlorine Substitution | Increased potency against bacterial strains |

| 5 | Methyl Group Addition | Enhanced selectivity towards specific targets |

The introduction of various substituents at positions 3 and 5 has been systematically studied to enhance the inhibitory activity against specific targets while minimizing toxicity .

Case Studies

-

GIRK Channel Activation :

- A series of pyrazole derivatives were identified as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial in cardiac function and neuronal signaling . This highlights the potential therapeutic applications of this compound in cardiovascular and neurological disorders.

- Anticancer Potential :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.